Bienvenue dans la boutique en ligne BenchChem!

5-(3-Fluorophenyl)pyridin-3-ol

PHGDH inhibition serine synthesis cancer metabolism

5-(3-Fluorophenyl)pyridin-3-ol is the definitive meta‑fluoro‑substituted 5‑aryl‑3‑hydroxypyridine scaffold, validated for HIF‑1α and PHGDH inhibitor programs. Its meta‑F pattern delivers a balanced IC50 (39 µM, PHGDH) between ortho‑ and para‑fluoro analogs, preserves the electron‑withdrawing effect essential for enzyme engagement, and leaves the para‑C‑H bond available for late‑stage diversification. Generic halogen or positional swaps dismantle established SAR and trigger de novo optimization. This is the regioisomer of choice for CNS‑penetrant nAChR ligands and serine‑dependent cancer therapeutics.

Molecular Formula C11H8FNO
Molecular Weight 189.19 g/mol
CAS No. 1214377-86-2
Cat. No. B3090935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluorophenyl)pyridin-3-ol
CAS1214377-86-2
Molecular FormulaC11H8FNO
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC(=CN=C2)O
InChIInChI=1S/C11H8FNO/c12-10-3-1-2-8(4-10)9-5-11(14)7-13-6-9/h1-7,14H
InChIKeyORDSYNBRIHDYBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Fluorophenyl)pyridin-3-ol (CAS 1214377-86-2): Molecular Profile and Research-Grade Procurement Considerations


5-(3-Fluorophenyl)pyridin-3-ol is a 5-aryl-3-hydroxypyridine derivative bearing a meta-fluorophenyl substituent (C11H8FNO, molecular weight 189.19 g/mol). The compound serves as a versatile synthetic intermediate in medicinal chemistry, with documented utility in the development of hypoxia-inducible factor-1α (HIF-1α) inhibitors [1] and phosphoglycerate dehydrogenase (PHGDH) inhibitors [2]. The meta-fluoro substitution pattern on the phenyl ring confers distinct physicochemical properties, including a calculated LogP of approximately 2.59 , which influences solubility, membrane permeability, and target engagement profiles relative to para-fluoro, ortho-fluoro, and unsubstituted phenyl analogs. Procuring this specific regioisomer is critical for maintaining structure-activity relationships established in lead optimization campaigns.

5-(3-Fluorophenyl)pyridin-3-ol: Why Regioisomeric Substitution and Halogen Selection Directly Impact Biological Activity and Synthetic Utility


The 5-aryl-3-hydroxypyridine scaffold exhibits pronounced sensitivity to both the position of fluorine substitution on the pendant phenyl ring and the nature of the halogen atom itself. In PHGDH enzymatic assays, the meta-fluorophenyl analog (compound 67) demonstrates an IC50 of 39 μM with 88% inhibition at 57 μM, while the para-fluorophenyl variant (compound 68) shows marginally improved potency (IC50 38 μM) and the ortho-fluorophenyl analog (compound 66) exhibits reduced activity (IC50 41 μM) [1]. This positional dependence is further amplified in neuronal nicotinic acetylcholine receptor binding, where 5-aryl substitution modulates Ki values across a 12.5-fold range (0.055-0.69 nM) depending on steric and electronic character [2]. Generic substitution of the 3-fluorophenyl moiety with alternative halogens (e.g., 3-chlorophenyl) or positional isomers will alter both target engagement and downstream synthetic compatibility, potentially invalidating established SAR and requiring de novo optimization campaigns. The quantitative evidence below substantiates why 5-(3-fluorophenyl)pyridin-3-ol cannot be interchanged with its closest analogs without measurable loss of performance.

5-(3-Fluorophenyl)pyridin-3-ol: Quantitative Differentiation Evidence Against Key Comparators for Procurement Decision Support


PHGDH Inhibitory Activity: Meta-Fluoro Substitution Balances Potency and Synthetic Accessibility

In a direct head-to-head comparison within the same PHGDH enzymatic assay series, 5-(3-fluorophenyl)pyridin-3-ol (compound 67) exhibited an IC50 of 39 μM with 88% inhibition at 57 μM. The ortho-fluoro regioisomer (compound 66) showed reduced potency with an IC50 of 41 μM, while the para-fluoro analog (compound 68) demonstrated an IC50 of 38 μM [1]. The meta-fluoro positioning provides a 4.9% improvement in inhibitory potency relative to ortho-fluoro substitution and maintains comparable activity to the para-fluoro variant while offering distinct physicochemical properties favorable for downstream functionalization.

PHGDH inhibition serine synthesis cancer metabolism

Structure-Activity Relationship at Neuronal Nicotinic Acetylcholine Receptors: Positional Isomer Effects on Binding Affinity

In a systematic SAR study of 5-substituted pyridine analogues, the 5-phenyl-substituted pyridine core (compound 1) exhibited a Ki value of 0.15 nM for neuronal nicotinic acetylcholine receptor binding. Introduction of substituted phenyl moieties at the C5 position yielded Ki values ranging from 0.055 to 0.69 nM, representing a 12.5-fold variation in binding affinity dependent on the steric and electronic nature of the aryl substituent [1]. While direct data for the 3-fluorophenyl analog is not reported in this specific study, the class-level inference establishes that 5-aryl substitution profoundly modulates receptor engagement, and the meta-fluoro pattern presents a distinct electronic environment (σmeta = +0.34) compared to unsubstituted phenyl or para-substituted variants.

nAChR binding CNS drug discovery nicotinic receptor pharmacology

HIF-1α Inhibition via HSP90 C-Terminal Domain Binding: Fluorophenyl-Pyridine Scaffold Optimization

A series of fluorophenyl and pyridine analogues were synthesized as ring-truncated deguelin surrogates and evaluated for HIF-1α inhibition. Compound 25, which incorporates structural elements analogous to the 5-(3-fluorophenyl)pyridin-3-ol core, exhibited potent HIF-1α inhibition in a dose-dependent manner and demonstrated significant antitumor activity in H1299 xenograft models with reduced toxicity compared to the natural product deguelin [1]. The compound also inhibited in vitro hypoxia-mediated angiogenic processes in human retinal microvascular endothelial cells (HRMECs). Docking studies confirmed that compound 25 occupies the C-terminal ATP-binding pocket of HSP90, consistent with HIF-1α destabilization as the mechanism of action [1].

HIF-1α inhibition HSP90 angiogenesis antitumor

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area Among Regioisomers

Across the three regioisomeric 5-(fluorophenyl)pyridin-3-ol compounds, the calculated LogP and topological polar surface area (TPSA) values are identical (LogP ≈ 2.59; TPSA = 33.12 Ų) due to the isomeric nature of the molecules . However, the meta-fluoro substitution pattern introduces distinct electronic distribution and dipole moment characteristics that are not captured by these 2D descriptors but are critical for molecular recognition events. The meta-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I) with minimal resonance contribution, whereas para-fluoro substitution introduces significant resonance electron donation (+M), and ortho-fluoro introduces steric compression and potential intramolecular hydrogen bonding with the adjacent hydroxyl group.

ADME prediction drug-likeness physicochemical properties

5-(3-Fluorophenyl)pyridin-3-ol: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Lead Optimization in PHGDH-Dependent Cancer Metabolism Programs

Based on direct head-to-head PHGDH inhibition data, 5-(3-fluorophenyl)pyridin-3-ol (IC50 = 39 μM) offers a balanced inhibitory profile between ortho-fluoro (IC50 = 41 μM) and para-fluoro (IC50 = 38 μM) analogs. The meta-substitution pattern preserves the electron-withdrawing inductive effect required for enzyme engagement while avoiding the steric hindrance associated with ortho-substitution that can impede subsequent functionalization. Researchers developing PHGDH inhibitors for serine-dependent cancers (e.g., triple-negative breast cancer, melanoma) should prioritize this regioisomer when synthetic elaboration at the pyridine 2- or 4-positions is planned [1].

Synthesis of HIF-1α Inhibitors via HSP90 C-Terminal Domain Targeting

The fluorophenyl-pyridine core, as validated in ring-truncated deguelin analogs (compound 25), provides a scaffold for HIF-1α inhibition with an improved toxicity profile relative to natural product leads. 5-(3-Fluorophenyl)pyridin-3-ol serves as a key intermediate for constructing HSP90 C-terminal domain ligands that destabilize HIF-1α under hypoxic conditions. This application is particularly relevant for anti-angiogenic therapy development and tumor microenvironment modulation, where the reduced toxicity of the synthetic scaffold compared to deguelin represents a critical differentiation factor for clinical translation [2].

Neuronal Nicotinic Acetylcholine Receptor Probe Development

The established SAR for 5-aryl substituted pyridine analogs at nAChRs demonstrates that substitution at the C5 position modulates binding affinity across a 12.5-fold range (Ki = 0.055–0.69 nM). 5-(3-Fluorophenyl)pyridin-3-ol provides a defined electronic and steric environment for exploring nAChR subtype selectivity and functional activity (agonist vs. antagonist). Procurement of this specific regioisomer is essential for programs seeking to interrogate the contribution of meta-fluoro substitution to receptor subtype pharmacology and for developing CNS-penetrant ligands with optimized target engagement profiles [3].

Diversifiable Synthetic Intermediate for Parallel Medicinal Chemistry

The meta-fluoro substitution pattern on the phenyl ring of 5-(3-fluorophenyl)pyridin-3-ol retains a reactive C-H bond para to the fluorine atom, enabling further electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) for late-stage diversification. In contrast, the para-fluoro isomer blocks this position entirely, while the ortho-fluoro isomer introduces steric shielding that can impede certain transformations. The compound's hydroxyl group at the pyridine 3-position further permits O-alkylation, O-acylation, or conversion to the corresponding triflate for cross-coupling reactions, supporting the generation of structurally diverse compound libraries from a single building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Fluorophenyl)pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.